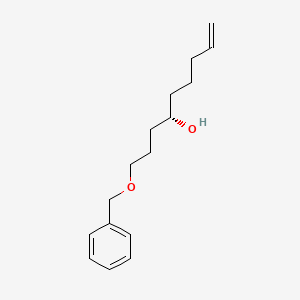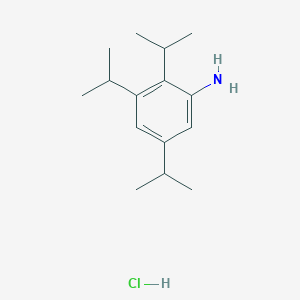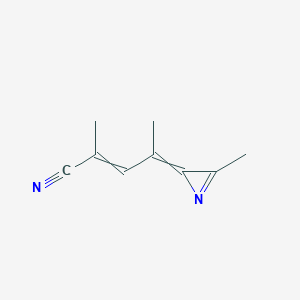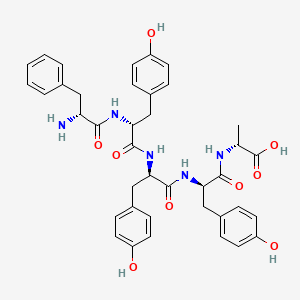
(4S)-1-(Benzyloxy)non-8-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-(Benzyloxy)non-8-en-4-ol: is an organic compound characterized by the presence of a benzyloxy group attached to a non-8-en-4-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-(Benzyloxy)non-8-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-8-en-4-ol and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of non-8-en-4-ol is protected using a suitable protecting group to prevent unwanted reactions.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with the protected non-8-en-4-ol under specific reaction conditions to form the benzyloxy group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4S)-1-(Benzyloxy)non-8-en-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: (4S)-1-(Benzyloxy)non-8-en-4-ol is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic chemistry.
Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-1-(Benzyloxy)non-8-en-4-ol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may play a role in binding to specific sites, while the non-8-en-4-ol backbone may influence the compound’s overall activity and stability.
Comparison with Similar Compounds
(4S)-1-(Benzyloxy)non-8-en-4-ol (1/1): A related compound with similar structural features.
Other Benzyloxy Alcohols: Compounds with benzyloxy groups attached to different alcohol backbones.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both benzyloxy and non-8-en-4-ol groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
651057-25-9 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(4S)-1-phenylmethoxynon-8-en-4-ol |
InChI |
InChI=1S/C16H24O2/c1-2-3-5-11-16(17)12-8-13-18-14-15-9-6-4-7-10-15/h2,4,6-7,9-10,16-17H,1,3,5,8,11-14H2/t16-/m0/s1 |
InChI Key |
ZPKZBUYOOLYPRY-INIZCTEOSA-N |
Isomeric SMILES |
C=CCCC[C@@H](CCCOCC1=CC=CC=C1)O |
Canonical SMILES |
C=CCCCC(CCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

